molecular formula C22H21N3O5S2 B2463824 (Z)-N'-(3-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide CAS No. 303025-73-2

(Z)-N'-(3-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide

Cat. No. B2463824
CAS RN: 303025-73-2
M. Wt: 471.55
InChI Key: SAWQPJMAZCXITG-AQTBWJFISA-N
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Description

(Z)-N'-(3-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide is a useful research compound. Its molecular formula is C22H21N3O5S2 and its molecular weight is 471.55. The purity is usually 95%.
BenchChem offers high-quality (Z)-N'-(3-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N'-(3-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A primary research application of compounds similar to (Z)-N'-(3-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide is in antimicrobial activity. Studies have shown that such compounds exhibit significant antimicrobial properties, particularly against gram-positive and gram-negative bacteria. For instance, Spoorthy, Kumar, Rani, and Ravindranath (2021) synthesized similar compounds and found them to have notable anti-microbial activity (Spoorthy, Kumar, Rani, & Ravindranath, 2021). PansareDattatraya and Devan (2015) also reported on synthesized derivatives showing good to moderate activity against various bacterial strains (PansareDattatraya & Devan, 2015).

Structural Analysis and Synthesis

These compounds are also studied for their unique structural properties, which have implications in various fields of chemistry and pharmacology. Delgado, Quiroga, Cobo, Low, and Glidewell (2005) conducted structural analyses of similar thioxothiazolidin compounds, revealing insights into their molecular configurations and potential chemical interactions (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005). Additionally, Zidar, Kladnik, and Kikelj (2009) demonstrated the synthesis of related compounds, providing a foundational understanding for future chemical synthesis and modification (Zidar, Kladnik, & Kikelj, 2009).

Aldose Reductase Inhibition

Another significant area of research is the study of these compounds as aldose reductase inhibitors. Kučerová-Chlupáčová, Halakova, Májeková, Treml, Štefek, and Šoltésová Prnová (2020) found that certain derivatives of 4-oxo-2-thioxothiazolidin exhibit potent aldose reductase inhibition, which is relevant in the treatment of diabetic complications (Kučerová-Chlupáčová et al., 2020).

Potential in Cancer Treatment

Research has also indicated the potential of these compounds in cancer treatment. Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, and Lesyk (2010) identified several 4-thiazolidinones with benzothiazole moiety as having antitumor activity, suggesting their possible use in cancer therapies (Havrylyuk et al., 2010).

properties

IUPAC Name

N'-[3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-29-16-9-8-14(12-17(16)30-2)13-18-21(28)25(22(31)32-18)11-10-19(26)23-24-20(27)15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,23,26)(H,24,27)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWQPJMAZCXITG-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N'-(3-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide

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